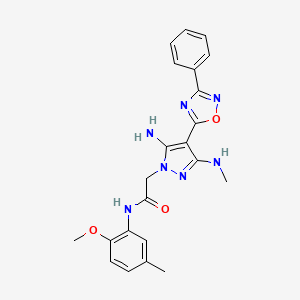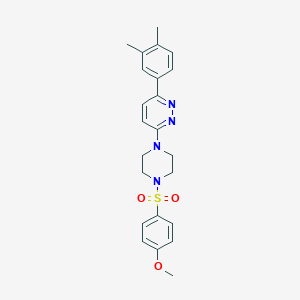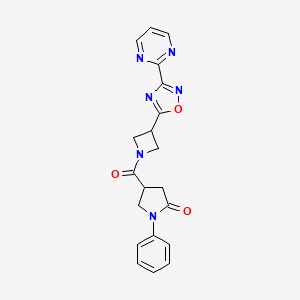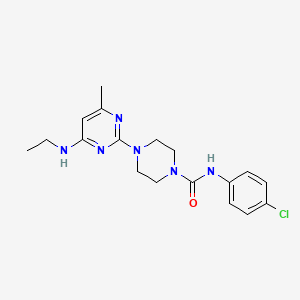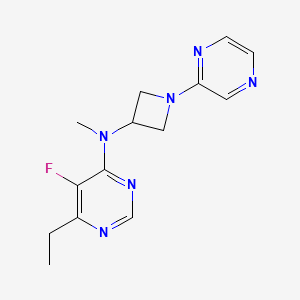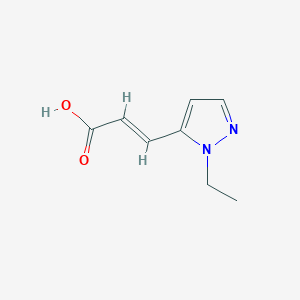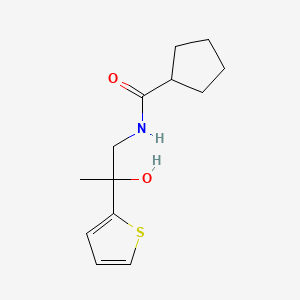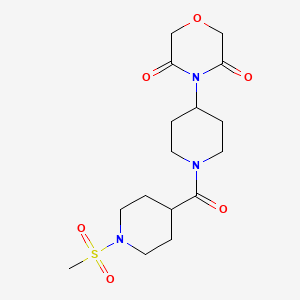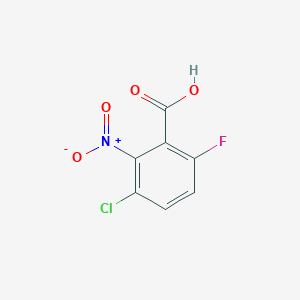![molecular formula C17H16N6S B2358083 4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 956741-67-6](/img/structure/B2358083.png)
4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H16N6S and its molecular weight is 336.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Antimicrobial Agents : Compounds similar to 4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole have demonstrated potent antimicrobial activities. For example, a series of compounds were found effective against bacteria like Staphylococcus aureus and fungi such as Aspergillus niger, indicating their potential as antimicrobial agents (Reddy, Rao, Kumar, & Nagaraj, 2010).
Antibacterial and Antifungal Applications : Various derivatives of these compounds showed marked inhibition of bacterial and fungal growth, comparable to standard treatments, suggesting their use in antibacterial and antifungal applications (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Anticancer Properties
- Anticancer Activity : Some derivatives have shown selective influence on cancer cell lines, such as renal cancer, highlighting their potential as anticancer agents. However, not all compounds in this series are active against all cancer cell lines (Khanage, Mohite, & Raju, 2011).
Other Biological Activities
Antioxidant and Analgesic Properties : Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole have been synthesized and evaluated for their analgesic and antioxidant activities, revealing significant properties (Karrouchi et al., 2016).
Antimycobacterial Agents : Synthesized derivatives have also been screened for antimycobacterial activity against M. Tuberculosis strains, both dormant and active, indicating their potential in treating bacterial infections (Jagadale et al., 2020).
Properties
IUPAC Name |
4-methyl-3-methylsulfanyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S/c1-21-15(19-20-17(21)24-2)14-12-18-23(13-8-4-3-5-9-13)16(14)22-10-6-7-11-22/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSQYBPXNPFXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
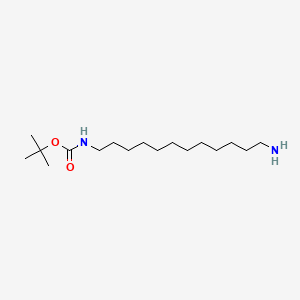
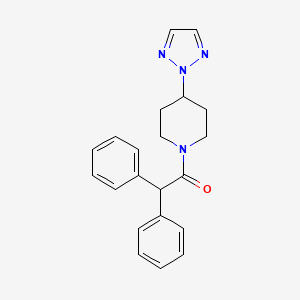
![N-[(2-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2358005.png)
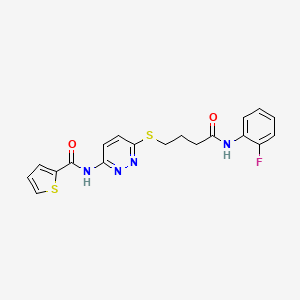
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2358007.png)
